5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
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Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure incorporating benzimidazole, pyridine, and furan moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl furan, in the presence of a base like potassium carbonate.
Coupling with Pyridine Derivative: The alkylated benzimidazole is coupled with a pyridine derivative, such as 4-pyridylmethylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and pyridine rings. Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (amines, thiols), in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols from nitro or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties are known to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((1H-imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- 5-((1H-benzimidazol-2-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzimidazole and pyridine moieties in the same molecule allows for diverse interactions with biological targets, potentially leading to enhanced therapeutic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(21-11-14-7-9-20-10-8-14)18-6-5-15(25-18)12-23-13-22-16-3-1-2-4-17(16)23/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODISNUGCPSRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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